molecular formula C12H13F6N3O3 B608049 Icenticaftor CAS No. 1334546-77-8

Icenticaftor

カタログ番号 B608049
CAS番号: 1334546-77-8
分子量: 361.24
InChIキー: USHQRIKZLHNPQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Icenticaftor (development code QBW251) is a drug candidate for the treatment of chronic obstructive pulmonary disease (COPD) and cystic fibrosis . The drug is being developed by Novartis . It is a small molecule pharmaceutical and is currently being investigated in clinical studies .


Synthesis Analysis

The design, synthesis, and biological evaluation of compounds 7 to 33 established the structure-activity relationships (SAR) of the scaffold, leading to the identification of the clinical development compound icenticaftor (QBW251) 33 . This compound has subsequently progressed to deliver two positive clinical proofs of concept in patients with CF and COPD .


Molecular Structure Analysis

Icenticaftor is a potentiator of the cystic fibrosis transmembrane receptor (CFTR) . It is known to target the CFTR .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of Icenticaftor were not found, it is known that the drug is a small molecule pharmaceutical .

科学的研究の応用

  • Cystic Fibrosis Treatment : Icenticaftor has been studied for its efficacy and safety in treating cystic fibrosis. A study by Kazani et al. (2020) found that icenticaftor was well-tolerated and showed significant improvements in lung function and sweat chloride levels in cystic fibrosis patients with Class III and IV CFTR mutations (Kazani et al., 2020).

  • Chronic Obstructive Pulmonary Disease (COPD) : Rowe et al. (2020) investigated the efficacy of icenticaftor in improving airflow obstruction in COPD patients. The study found improvements in pre- and post-bronchodilator FEV1 over placebo and observed improvements in systemic inflammation and sputum bacterial colonization in COPD patients (Rowe et al., 2020).

  • Drug Development : The discovery and characterization of icenticaftor, including its progression to clinical proof of concept in patients with CF and COPD, was detailed by Grand et al. (2021). This research highlighted icenticaftor's potential as a novel therapeutic approach for COPD patients (Grand et al., 2021).

  • Role in CFTR Dysfunction in COPD : Carrasco-Hernandez et al. (2021) emphasized the importance of identifying CFTR dysfunction in COPD pathogenesis and discussed the potential therapeutic options, including the use of icenticaftor, to overcome this dysfunction (Carrasco-Hernandez et al., 2021).

特性

IUPAC Name

3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQRIKZLHNPQR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F6N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336884
Record name Icenticaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icenticaftor

CAS RN

1334546-77-8
Record name Icenticaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icenticaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icenticaftor
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution comprising 3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (Intermediate D)(4 g, 16.94 mmol) and 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride (Intermediate R) (3.04 g, 16.94 mmol) in NMP (188 ml) was treated with HATU (7.73 g, 20.33 mmol) followed by dropwise addition (2 ml portions) of DIPEA (8.88 ml, 50.8 mmol) over 1 hour. After stirring for a further hour, the reaction mixture was poured into water (450 ml) and EtOAc (450 ml). The aqueous phase was acidified with 5M HCl (50 ml) and the layers were separated. The organic portion was washed with 2M NaOH (200 ml), water (4×200 ml), brine (2×100 ml), dried over MgSO4, filtered and concentrated in vacuo to afford a brown solid. Purification of the solid by chromatography on silica (220 g pre-packed silica cartridge) eluting with 0-50% EtOAc in iso-hexane afforded the racemate, 3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide (Ex. 4) as a yellow solid;
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7.73 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight
Name
Quantity
188 mL
Type
solvent
Reaction Step Nine
Name
3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。